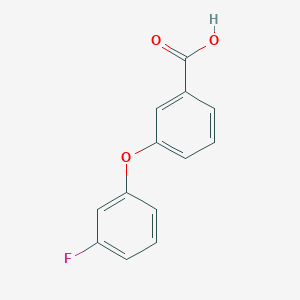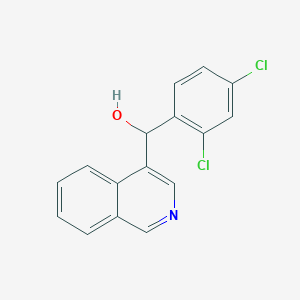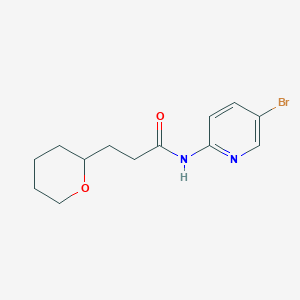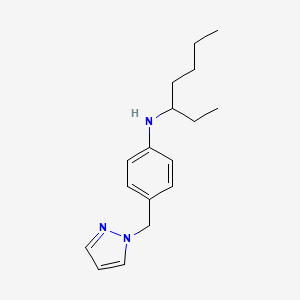
N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)benzamide, also known as MTB, is a small molecule drug that has been extensively studied for its potential therapeutic applications. MTB is a sulfonamide derivative that has shown promising results in various scientific research studies.
作用機序
N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)benzamide exerts its biological activity by inhibiting the activity of enzymes involved in various metabolic pathways. It has been shown to inhibit the activity of dihydropteroate synthase, an enzyme involved in the synthesis of folic acid in bacteria. This inhibition leads to the depletion of folic acid in bacteria, which is essential for their growth and survival. N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)benzamide has also been shown to inhibit the activity of dihydrofolate reductase, an enzyme involved in the synthesis of tetrahydrofolate, which is essential for DNA synthesis and cell division. This inhibition leads to the inhibition of DNA synthesis and cell division in cancer cells.
Biochemical and Physiological Effects:
N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)benzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial, fungal, and viral pathogens. N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)benzamide has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In addition, N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)benzamide has been shown to have anti-inflammatory and immunomodulatory properties, which could make it useful in the treatment of various inflammatory and autoimmune diseases.
実験室実験の利点と制限
N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)benzamide has several advantages for lab experiments. It is a small molecule drug that can easily penetrate cell membranes and reach its target sites. It is also relatively stable and can be stored for long periods of time. However, there are also some limitations to using N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)benzamide in lab experiments. It can be toxic to cells at high concentrations, which could limit its use in some experiments. In addition, N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)benzamide has a relatively short half-life, which could make it difficult to maintain effective concentrations over long periods of time.
将来の方向性
There are several future directions for N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)benzamide research. One area of research could be to further explore its potential therapeutic applications. N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)benzamide could be studied for its potential use in the treatment of other infectious diseases, as well as inflammatory and autoimmune diseases. In addition, N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)benzamide could be further studied for its potential use in cancer treatment, as it has shown promising results in preclinical studies. Another area of research could be to develop more potent and selective N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)benzamide derivatives that could have improved efficacy and reduced toxicity. Finally, more studies could be conducted to better understand the mechanism of action of N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)benzamide and its effects on various metabolic pathways.
合成法
N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)benzamide can be synthesized through a simple reaction between 4-methyl-5-nitrothiazole and 2-aminobenzamide in the presence of a reducing agent like sodium dithionite. The nitro group of 4-methyl-5-nitrothiazole is reduced to an amino group, which then reacts with the amino group of 2-aminobenzamide to form N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)benzamide. The final product is purified through crystallization or chromatography.
科学的研究の応用
N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have antibacterial, antifungal, antiviral, and anticancer properties. N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)benzamide has been studied for its potential use in the treatment of tuberculosis, leprosy, and other infectious diseases. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
特性
IUPAC Name |
N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S2/c1-7-10(19(12,16)17)18-11(13-7)14-9(15)8-5-3-2-4-6-8/h2-6H,1H3,(H2,12,16,17)(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNWINMOTSYVFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,1-dioxothian-3-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7577670.png)
![3-Ethyl-4-[3-(oxan-2-yl)propanoyl]piperazin-2-one](/img/structure/B7577682.png)

![1-[[(5-methyl-1H-pyrazol-4-yl)methylamino]methyl]cyclopentan-1-ol](/img/structure/B7577694.png)
![1-[[(5-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methylamino]methyl]cyclopentan-1-ol](/img/structure/B7577702.png)

![Methyl 4-[(5-chloropyridin-2-yl)oxy]benzoate](/img/structure/B7577716.png)




![6-fluoro-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B7577765.png)
![N-[(2-fluoro-5-pyrazin-2-ylphenyl)methyl]propan-2-amine](/img/structure/B7577769.png)
![1-[(6-Methoxypyridin-2-yl)methyl]-4-methylpiperidine-4-carboxylic acid](/img/structure/B7577774.png)